
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolone derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, various studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme required for bacterial replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Some of the reported effects include antimicrobial, antiviral, and anticancer activities. Additionally, this compound has also been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments include its potential applications in various scientific research fields and its relatively simple synthesis method. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are various future directions for the research on 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one. Some of the potential future directions include the synthesis of novel thiazolone derivatives with improved biological activities, the investigation of the mechanism of action of this compound, and the development of new applications for this compound in various fields such as drug discovery and material science.
In conclusion, this compound is a thiazolone derivative that has shown promising results in various scientific research fields. This compound has potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method of this compound is relatively simple, but it has some limitations such as limited solubility in water and potential toxicity at higher concentrations. The future directions for the research on this compound include the synthesis of novel thiazolone derivatives, investigation of the mechanism of action, and the development of new applications in various fields.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves the reaction of 4-fluorobenzaldehyde and 2-aminocaproic acid in the presence of acetic anhydride and sulfuric acid. The reaction mixture is heated and stirred for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has shown potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. This compound has been reported to exhibit antimicrobial, antiviral, and anticancer activities in various studies. Additionally, this compound has also been used as a building block for the synthesis of other thiazolone derivatives with potential biological activities.
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZVPYBWOLYMKX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
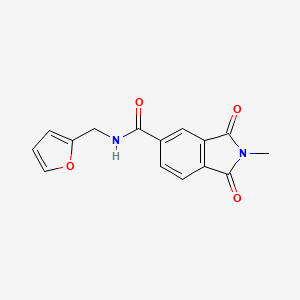
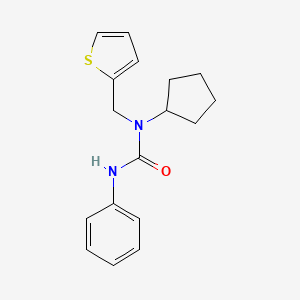
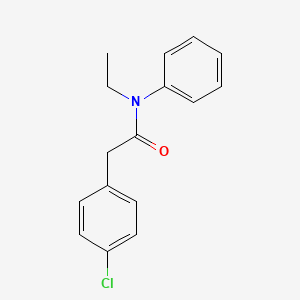
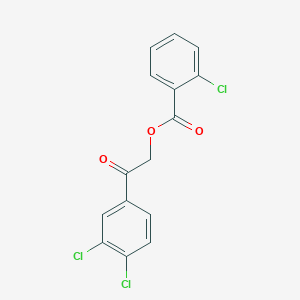
![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)
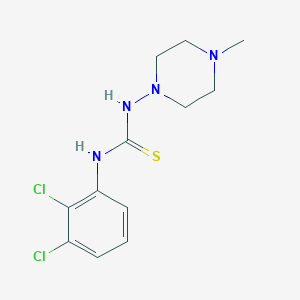
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)
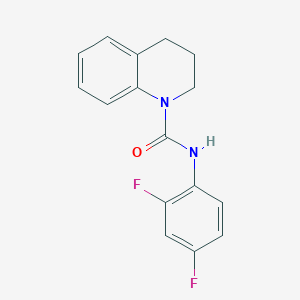
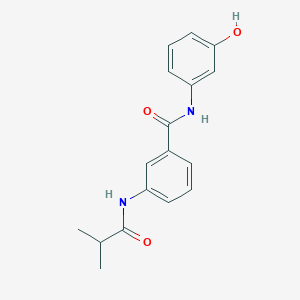
![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)